Compound Description: (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol is a compound built from a fused five- and six-membered ring system connected to a methyl group, a phenyl ring, and an (iminomethyl)phenol group. [] In the crystalline state, the molecule exhibits intermolecular interactions, including C—H⋯π interactions and O–H⋯N hydrogen bonds. []
Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, differing primarily in the substituent at the 3-position. Instead of an acetamide group, this compound features a carboximidoylphenol moiety. This difference highlights the potential for modifications at the 3-position while retaining the core imidazo[1,2-a]pyridine scaffold. []
Compound Description: CLINME is a member of the 2-(iodophenyl)imidazo[1,2-a]pyridineacetamide series. [] This class of compounds has been radiolabeled with iodine-123 and carbon-11 for use as radioligands for imaging peripheral benzodiazepine receptors (PBR) using single-photon emission tomography (SPECT) and positron emission tomography (PET), respectively. []
Relevance: CLINME shares the imidazo[1,2-a]pyridine core and the acetamide group at the 3-position with N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide. The key structural differences are the presence of a chlorine substituent at the 6-position, an iodophenyl group at the 2-position, and an ethyl group on the acetamide nitrogen in CLINME. These modifications demonstrate the potential for substitutions on the imidazo[1,2-a]pyridine core and variations in the acetamide moiety to achieve specific properties, such as binding affinity for PBR. []
Compound Description: This compound is a fluorescent probe designed for visualizing PBR and microglial cells. [] It effectively stains live Ra2 microglial cells and demonstrates ability to penetrate liver parenchyma in vivo. []
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Compound Description: This compound is structurally characterized by its crystal structure, which consists of columns of molecules interconnected by N—H⋯N hydrogen bonds. [] The imidazo[1,2-a]pyridine ring system and the phenyl ring are nearly coplanar. []
Relevance: This compound is very similar to N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, lacking only the methyl substituent at the 7-position of the imidazo[1,2-a]pyridine ring. This close structural similarity suggests that the methyl group at the 7-position in N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide may have minimal impact on the core chemical properties but might influence the compound's specific interactions with biological targets or its pharmacokinetic profile. []
Compound Description: This compound is a member of the N-alkyl and N-acyl-(7-substituted-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)amines (ITAs) designed as A1 adenosine receptor (A1AR) antagonists. [] It displays a high affinity for A1AR with a Ki of 12 nM and exhibits selectivity over A2AAR and A3AR subtypes. []
Compound Description: This series of compounds was designed as indibulin analogues with potential anticancer activity. [] Indibulin is an antitubulin agent, but its poor aqueous solubility has limited its clinical development. []
Compound Description: This compound was synthesized as a derivative of indibulin and combretastatin, both known antimitotic agents. [] It demonstrated good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with low toxicity towards normal NIH-3T3 cells. []
Relevance: Similar to the previous pyrrole derivatives, this compound shares the acetamide group at the 3-position and a phenyl ring at the 2-position of the heterocyclic core with N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide. The presence of trimethoxyphenyl substituent on the pyrrole nitrogen and a pyridin-4-yl group on the acetamide nitrogen further demonstrates the exploration of diverse substitutions on both the heterocyclic core and the acetamide moiety for potential anticancer activity. []
Compound Description: N-[11C]7 is a carbon-11 labeled imidazo[1,2-a]pyridine derivative developed as a potential PET radiotracer for imaging PI3K/mTOR in cancer. [] It is derived from a potent dual PI3K/mTOR inhibitor with good kinase selectivity and cellular growth inhibition. []
Compound Description: Zolpidem is a well-known hypnotic agent used for the treatment of insomnia. []
Relevance: Zolpidem shares the core imidazo[1,2-a]pyridine structure and a dimethylacetamide moiety at the 3-position with N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide. It also has a methyl group at the 6-position and a 4-methylphenyl group at the 2-position. This close structural similarity suggests that Zolpidem and N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide likely share some pharmacological properties, although they may differ in their specific activities and affinities for various targets. []
2-phenylimidazo[1,2-α]pyridine Derivatives
Compound Description: A series of 6-substituted or 6,8-disubstituted alkyl 2-phenylimidazo[1,2-α]pyridine-3-carboxylates, acetates, propionates and N,N-dialkyl-2-phenylimidazo[1,2-α]pyridine-3-carboxamides, acetamides, or propionamide were synthesized and evaluated for their affinities for both the central benzodiazepine receptors (CBR) and PBR. [] These studies identified compounds with high affinity and selectivity for CBR or PBR, depending on the substitution pattern. []
Relevance: These derivatives share the core 2-phenylimidazo[1,2-α]pyridine structure with N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide. The variations in substituents at the 3-, 6-, and 8-positions of the imidazo[1,2-α]pyridine ring and modifications of the acetamide moiety demonstrate the potential for fine-tuning the pharmacological properties of these compounds to target specific receptors, such as CBR and PBR. []
Compound Description: [11C]RO6924963 is a novel PET tracer with high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. [] It exhibits appropriate pharmacokinetic and metabolic properties in mice and non-human primates. []
Relevance: [11C]RO6924963 shares the core imidazo[1,2-a]pyridine structure with N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide. The key structural differences are the presence of a methoxyphenyl group at the 2-position and an amine group at the 7-position in [11C]RO6924963. These modifications highlight the potential for substitutions on the imidazo[1,2-a]pyridine core to achieve specific properties, such as binding affinity for tau neurofibrillary tangles. []
Compound Description: [11C]RO6931643 is a novel PET tracer with high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. [] It exhibits appropriate pharmacokinetic and metabolic properties in mice and non-human primates. []
Compound Description: [18F]RO6958948 is a novel PET tracer with high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. [] It exhibits appropriate pharmacokinetic and metabolic properties in mice and non-human primates. []
Compound Description: 2-OH ZOL is identified as a post-mortem product of zolpidem degradation by hemoglobin via the Fenton reaction. []
Relevance: 2-OH ZOL is a hydroxylated derivative of zolpidem. It shares the core imidazo[1,2-a]pyridine structure and a dimethylacetamide moiety at the 3-position with N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide. It also has a methyl group at the 6-position and a p-tolyl group at the 2-position. [] The presence of 2-OH ZOL as a degradation product of zolpidem highlights the potential metabolic pathways of compounds containing imidazo[1,2-a]pyridine core and acetamide moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.